4,6-二乙氧基-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

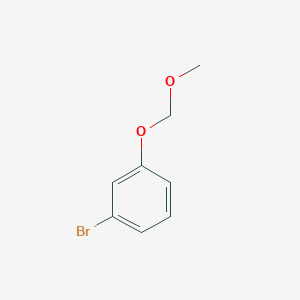

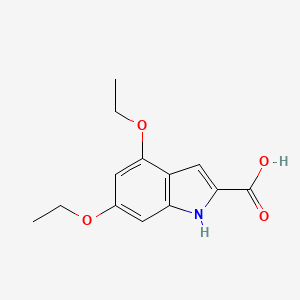

4,6-Diethoxy-1H-indole-2-carboxylic acid (DICA) is an organic compound that has been studied extensively for its potential applications in the field of chemistry and biochemistry. This compound is a derivative of the indole-2-carboxylic acid family and is composed of a cyclic five-membered ring containing three carbon atoms and two oxygen atoms. It is a colorless solid and has a molecular weight of 194.2 g/mol. DICA has a melting point of 117-118 °C and a boiling point of 315-316 °C.

科学研究应用

生物医学研究

吲哚衍生物因其生物活性而被广泛研究。它们在治疗包括癌症和微生物感染在内的多种疾病方面显示出前景。 它们作为抗癌剂的潜力尤其值得注意 .

制药开发

一些吲哚衍生物已被合成并筛选其抗HIV活性。 这些化合物在感染细胞中对HIV-1和HIV-2毒株显示出功效 .

生物技术生产

吲哚作为微生物之间的信号分子,并在人类肠道中发挥作用。 它们还在香料和香精行业中得到应用,例如在食品生产或香水制造中 .

作用机制

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s diverse biological activities.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .

生化分析

Biochemical Properties

4,6-Diethoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, 4,6-diethoxy-1H-indole-2-carboxylic acid can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

4,6-Diethoxy-1H-indole-2-carboxylic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4,6-diethoxy-1H-indole-2-carboxylic acid can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Moreover, it can modulate metabolic pathways, leading to altered energy production and utilization within cells . These effects underscore the compound’s potential in cancer therapy and other medical applications.

Molecular Mechanism

The molecular mechanism of 4,6-diethoxy-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, 4,6-diethoxy-1H-indole-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-diethoxy-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,6-diethoxy-1H-indole-2-carboxylic acid remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 4,6-diethoxy-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage . Studies have identified specific dosage thresholds that maximize the compound’s therapeutic potential while minimizing harmful effects . These findings are crucial for determining safe and effective dosage regimens in preclinical and clinical studies.

Metabolic Pathways

4,6-Diethoxy-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting energy production and utilization within cells . Additionally, 4,6-diethoxy-1H-indole-2-carboxylic acid can influence the synthesis and degradation of other biomolecules, contributing to its diverse biological effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action.

Transport and Distribution

The transport and distribution of 4,6-diethoxy-1H-indole-2-carboxylic acid within cells and tissues are critical factors that influence its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, 4,6-diethoxy-1H-indole-2-carboxylic acid can accumulate in specific tissues, leading to localized effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4,6-diethoxy-1H-indole-2-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 4,6-diethoxy-1H-indole-2-carboxylic acid can localize to the mitochondria, where it influences energy production and apoptosis . Understanding these localization mechanisms is essential for elucidating the compound’s molecular mechanism and optimizing its use in research and therapeutic applications.

属性

IUPAC Name |

4,6-diethoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-8-5-10-9(12(6-8)18-4-2)7-11(14-10)13(15)16/h5-7,14H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFZHTBZFHZHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

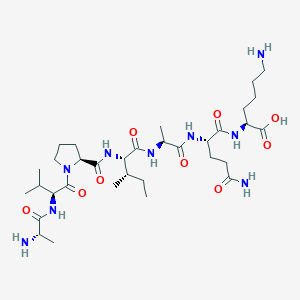

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)

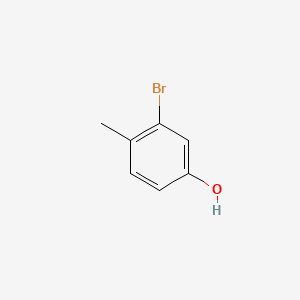

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)